
N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds within the same chemical family. For instance, the first paper discusses a series of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent, which were synthesized and evaluated for their antifungal and insecticidal activities . The second paper explores substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides, which were synthesized and found to have potential as herbicide antidotes . These studies suggest that the compound may also possess interesting biological properties worthy of investigation.
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 2-chloronicotinonitrile, which undergo various chemical transformations to yield the final products. The synthesis process is typically confirmed by spectroscopic methods like 1H NMR, 13C NMR, IR, and MS . Although the exact synthesis route for "N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide" is not provided, it is likely that a similar approach involving chlorinated precursors and subsequent functionalization steps would be employed.
Molecular Structure Analysis
The molecular structure of compounds within this family is often confirmed using X-ray diffraction and 2D NMR techniques . These methods allow for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The presence of multiple aromatic rings and heteroatoms in these compounds suggests a complex molecular geometry that could be key to their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution, amidation, and the introduction of various substituents to the core structure. The papers indicate that the introduction of azidoacetamide and monothiooxamide fragments is part of the chemical modifications performed on the thieno[2,3-b]pyridine scaffold . These reactions are likely to be relevant for the synthesis of "N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide" as well.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide" are not detailed in the provided papers, we can infer that similar compounds exhibit properties that make them suitable for biological activity assays. The solubility, stability, and reactivity of these compounds are likely influenced by their heterocyclic and aromatic nature, as well as the presence of substituents like 1,3,4-thiadiazole . These properties are essential for the compounds' interaction with biological systems and their overall efficacy as potential therapeutic agents or agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Anticancer Agents : Compounds with similar structures have been synthesized and studied for their anticancer activity, showing promise against specific cancer cell lines. For instance, new derivatives synthesized for their anticancer activity were investigated against A549 human lung adenocarcinoma cells, with some compounds showing high selectivity and potential as anticancer agents (Evren et al., 2019).
- Antimicrobial and Antifungal Activities : Various synthesized compounds incorporating thiazole moieties have exhibited pronounced antimicrobial activity, demonstrating potential for the development of new antimicrobial agents (Bhuiyan et al., 2006).
- Insecticidal Properties : The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, showcasing the potential for agricultural applications (Fadda et al., 2017).
Chemical Synthesis and Molecular Design
- Synthesis of Heterocycles : The chemical synthesis of heterocycles is a significant area of research, with applications in the development of pharmaceuticals and materials. Compounds structurally similar to the query have been used as precursors in the synthesis of various heterocycles, demonstrating the versatility of such compounds in chemical synthesis (Schmeyers & Kaupp, 2002).
- Molecular Docking and Antitumor Screening : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This illustrates the potential of such compounds in the design of new therapeutic agents (Flefel et al., 2018).
Applications in Drug Discovery
- ACAT Inhibitors for Treatment of Diseases : Research has identified compounds as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with implications for the treatment of diseases involving ACAT-1 overexpression. This highlights the importance of structural features in the development of therapeutic agents (Shibuya et al., 2018).
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-10-8-23-15(17-10)18-13(21)9-22-14-3-2-12(19-20-14)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASPXDVGDLSPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide](/img/structure/B2531785.png)
![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)

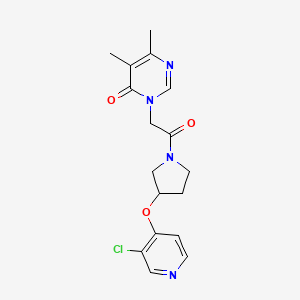
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)
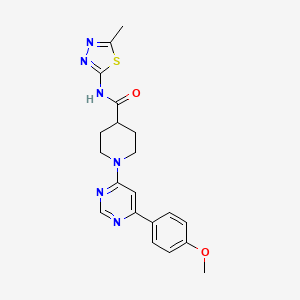
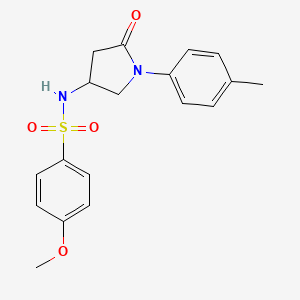


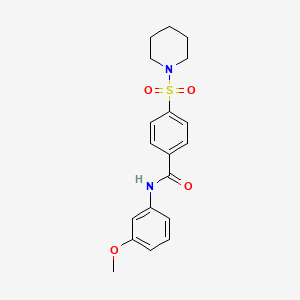
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)

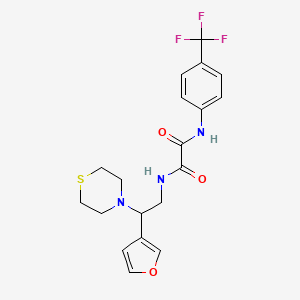
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)